molecular formula C16H16ClN3O4S B5069355 4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide

Cat. No.: B5069355
M. Wt: 381.8 g/mol
InChI Key: WPQKJCDEXACFQG-UHFFFAOYSA-N
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Description

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a chloro-substituted aniline derivative through an acetylamino bridge. The presence of the chloro and methylsulfonyl groups imparts specific chemical properties that make this compound of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to obtain the corresponding aniline.

    Chlorination: The aniline derivative is then chlorinated to introduce the chloro group.

    Sulfonylation: The chlorinated aniline undergoes sulfonylation using a methylsulfonyl chloride reagent to introduce the methylsulfonyl group.

    Acetylation: The sulfonylated aniline is then acetylated using acetic anhydride to form the acetylamino intermediate.

    Coupling: Finally, the acetylamino intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The acetylamino and benzamide moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylsulfonylaniline: Shares the chloro and methylsulfonyl groups but lacks the acetylamino and benzamide moieties.

    N-acetyl-4-chloroaniline: Contains the acetylamino and chloro groups but lacks the methylsulfonyl group.

    Benzamide derivatives: Various benzamide derivatives with different substituents can be compared for their chemical and biological properties.

Uniqueness

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups, along with the acetylamino and benzamide moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-25(23,24)20(14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQKJCDEXACFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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